2-Deoxystreptamine hydrobromide is a significant compound in the realm of medicinal chemistry, particularly known for its role as a core structure in aminoglycoside antibiotics. It is derived from 2-deoxystreptamine, which is an aminocyclitol that serves as a backbone for various antibiotics, such as streptomycin and neomycin. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
2-Deoxystreptamine was originally isolated from the fermentation products of certain Streptomyces species, particularly Streptomyces griseus, which is known for producing streptomycin. This compound has been synthesized through various chemical routes, reflecting its importance in drug development and modification.
2-Deoxystreptamine hydrobromide is classified as an aminocyclitol and falls under the category of antibiotic agents. Its chemical structure comprises a cyclohexane ring with multiple hydroxyl groups and amino functionalities, which contribute to its biological activity.
The synthesis of 2-deoxystreptamine hydrobromide has been explored through several methods, primarily focusing on the modification of simpler precursors. Common approaches include:
One notable synthetic route involves the use of Boc-protected derivatives, where protective groups are employed to control reactivity during the synthesis. This method allows for selective reactions at specific sites on the molecule, leading to higher yields of the desired product. For instance, the conversion of simple sugars into 2-deoxystreptamine involves several steps including oxidation, reduction, and glycosylation reactions .
The molecular structure of 2-deoxystreptamine hydrobromide can be represented as follows:
The structure features a bicyclic arrangement with multiple stereogenic centers, contributing to its biological activity.
The stereochemistry of 2-deoxystreptamine is crucial for its interaction with ribosomal RNA, which is essential for its function as an antibiotic. The compound exhibits chirality due to its multiple stereocenters, necessitating careful consideration during synthesis and application .
2-Deoxystreptamine participates in various chemical reactions that modify its structure for enhanced efficacy or specificity. Key reactions include:
For example, reductive amination can be used to introduce alkyl or aryl groups at specific positions on the 2-deoxystreptamine backbone. This reaction typically employs reagents like sodium cyanoborohydride in conjunction with aldehydes or ketones .
The mechanism of action of 2-deoxystreptamine hydrobromide primarily involves binding to bacterial ribosomal RNA. This binding disrupts protein synthesis by preventing proper translation, ultimately leading to bacterial cell death.
Research indicates that 2-deoxystreptamine derivatives exhibit varying affinities for different RNA structures, influencing their effectiveness against specific bacterial strains . The structural modifications made during synthesis can significantly impact their binding efficiency and antibacterial potency.
Relevant analyses often include NMR spectroscopy and mass spectrometry to confirm purity and structural integrity .
2-Deoxystreptamine hydrobromide is primarily used in:
The ongoing research into its derivatives continues to expand its potential applications in therapeutic contexts .
2-Deoxystreptamine serves as the conserved cyclohexane core in numerous clinically critical aminoglycoside antibiotics, including neomycin, kanamycin, gentamicin, and ribostamycin [1] [9]. Its discovery in the 1940s–1960s marked a therapeutic revolution against Gram-negative pathogens and Mycobacterium tuberculosis, especially following the emergence of streptomycin resistance [3] [9]. The structural stability and polycationic nature of 2-deoxystreptamine enable strong electrostatic interactions with the 16S ribosomal RNA decoding site (A-site), facilitating mistranslation and bacterial death [9]. Semisynthetic derivatives (e.g., amikacin, dibekacin) retain this core while modifying peripheral sugars to evade resistance enzymes, underscoring its irreplaceable role in antibiotic design [8] [9]. The hydrobromide salt form enhances solubility for biochemical studies of this scaffold.
Table 1: Clinically Significant 2-Deoxystreptamine-Containing Antibiotics
| Antibiotic | Producing Organism | Structural Features |
|---|---|---|
| Neomycin | Streptomyces fradiae | 4,5-disubstituted with D-ribose and neosamines |
| Ribostamycin | Streptomyces ribosidificus | 4,5-disubstituted with D-ribose |
| Butirosin | Bacillus circulans | 4,5-disubstituted with L-hamosamine |
| Kanamycin | Streptomyces kanamyceticus | 4,6-disubstituted with 6-glucosamine |
| Gentamicin | Micromonospora echinospora | 4,6-disubstituted with garosamine/purpurosamine |
The biosynthesis of 2-deoxystreptamine is governed by conserved gene clusters in Actinobacteria and Bacilli, encoding enzymes that transform D-glucose into the cyclitol scaffold [1] [6] [7]. Key steps include:
In Streptomyces ribosidificus, the ribostamycin cluster (rbmA–rbmJ) includes rbmA (encoding 2DOI synthase) and rbmB (aminotransferase), demonstrating conserved catalytic logic across species [7]. Metabolic engineering in Bacillus subtilis has achieved titers of 38 g/L of 2DOI by disrupting phosphoglucose isomerase (pgi) and phosphoglucomutase (pgcA) genes to redirect glucose-6-phosphate flux toward cyclization [6].
Table 2: Core Enzymes in 2-Deoxystreptamine Biosynthesis
| Enzyme | Gene | Function | Cofactor Requirements |
|---|---|---|---|
| 2-Deoxy-scyllo-inosose synthase | btrC/genC | Cyclizes glucose-6-phosphate to 2DOI | NAD⁺, Mn²⁺/Mg²⁺ |
| PLP-dependent aminotransferase | btrS/neoN | Transaminates 2DOI at C3 position | PLP, L-glutamate |
| Dehydrogenase/Reductase | btrM | Reduces 3-amino-2DOI to 2-deoxystreptamine-6-P | NADPH |
| Phosphatase | Not named | Dephosphorylates 2-deoxystreptamine-6-P | Mg²⁺ |
PLP-dependent aminotransferases are indispensable for installing the C3 axial amino group of 2-deoxystreptamine, which dictates hydrogen-bonding interactions with the ribosomal RNA target [5] [9]. These enzymes operate via a classic ping-pong mechanism:
In Streptomyces fradiae (neomycin producer), this aminotransferase has a molecular weight of ~130 kDa and exhibits dual functionality: it catalyzes both the amination of 2DOI and the reverse deamination of 2-deoxystreptamine [5]. Structural studies reveal a conserved arginine residue that positions 2DOI via electrostatic interactions with its C1 carbonyl [9]. Enzyme kinetics show a Kₘ of 0.8 mM for 2DOI and 0.3 mM for L-glutamate in Bacillus circulans [4]. The strict stereospecificity of this step ensures exclusive formation of the scyllo-configured aminocyclitol, critical for antibiotic activity [1] [7].
Table 3: Biochemical Properties of PLP-Dependent Aminotransferases
| Source Organism | Antibiotic Produced | Substrate Specificity | Optimal pH | Inhibition by Carbonyl Traps |
|---|---|---|---|---|
| Bacillus circulans | Butirosin | 2DOI > scyllo-inosose | 8.0–8.5 | Yes (hydroxylamine) |
| Streptomyces fradiae | Neomycin | 2DOI only | 7.5–8.0 | Yes (cyanide) |
| Streptomyces ribosidificus | Ribostamycin | 2DOI only | 8.0–8.5 | Not reported |
The hydrobromide salt of 2-deoxystreptamine facilitates crystallization and in vitro enzymatic studies by providing high solubility (>50 mg/mL in water) while avoiding interference with PLP chemistry [1] [5].
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: